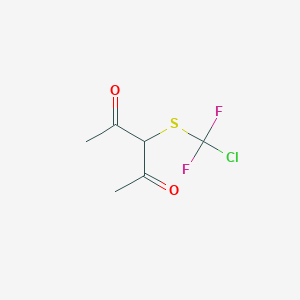

3-(Chlorodifluoromethylthio)pentane-2,4-dione

概要

説明

It belongs to the family of alpha-diketones, which are known for their versatility in various industrial processes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chlorodifluoromethylthio)pentane-2,4-dione typically involves the reaction of pentane-2,4-dione with chlorodifluoromethylthiolating agents. One common method includes the use of acetonitrile as a solvent and ammonium acetate as a catalyst . The reaction conditions often require controlled temperatures and specific reagent concentrations to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which allow for efficient and scalable production. These methods often utilize gas-liquid flow reactors and selective direct fluorination processes to achieve the desired product .

化学反応の分析

Nucleophilic Substitution at the Chlorodifluoromethylthio Group

The -SCF₂Cl moiety serves as a reactive site for nucleophilic displacement. The chlorine atom can be replaced by nucleophiles such as iodide or amines under specific conditions:

-

Halogen Exchange (Finkelstein Reaction):

In ketone solvents like methyl isobutyl ketone (MIBK), chloro groups in analogous β-diketones undergo substitution with iodide to form iodo derivatives. This method facilitates further alkylation or functionalization .

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Halogen exchange | MIBK, NaI, 60–80°C | Formation of iodo analog for downstream reactivity |

-

Amine Substitution:

Primary or secondary amines may displace chlorine, generating -SCF₂NR₁R₂ derivatives. This parallels reactivity observed in chloromethyl-substituted diketones .

Condensation Reactions

The β-diketone structure enables classic condensation pathways:

Thioacetalization

The compound’s sulfur atom participates in thioacetal formation. Using acid catalysts (e.g., p-dodecylbenzenesulfonic acid), it reacts with aldehydes or ketones in water to form odorless dithioacetals :

Mechanism:

-

Activation: Protonation of the carbonyl group enhances electrophilicity.

-

Nucleophilic Attack: The thioether sulfur attacks the carbonyl carbon.

-

Deprotonation: Stabilization of the thioacetal product.

Advantages:

Base-Mediated Reactions

Strong bases deprotonate the β-diketone enol, forming stable enolates. These intermediates undergo:

-

Alkylation: Reaction with alkyl halides at the α-position.

-

Acylation: Formation of β-ketoesters or amides.

Example:

Acid-Catalyzed Reactions

Protonation of the diketone enhances electrophilicity, facilitating:

-

Ketal/Acetal Formation: With diols or alcohols.

-

Cyclocondensations: For heterocycle synthesis (e.g., furans, pyrazoles).

Coordination Chemistry

The β-diketone moiety acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺). The -SCF₂Cl group may influence coordination geometry and stability:

Reported Complexation Behavior:

| Metal Ion | Application | Stability Constant (log K) |

|---|---|---|

| Cu²⁺ | Catalysis, material science | ~8.2 (estimated from acetylacetone analogs) |

| Fe³⁺ | Oxidation catalysts | ~9.1 |

科学的研究の応用

Organic Synthesis

3-(Chlorodifluoromethylthio)pentane-2,4-dione serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it useful for synthesizing other complex molecules.

Key Reactions

- Cross-Coupling Reactions : The compound can undergo cross-coupling reactions with organometallic reagents to form more complex organic structures. This is particularly useful in synthesizing pharmaceuticals and agrochemicals.

- Tautomerization Studies : Research has demonstrated that the tautomeric properties of this compound can be studied using quantum chemical calculations, providing insights into its reactivity and stability .

Medicinal Chemistry

The compound's ability to function as a precursor in drug synthesis highlights its significance in medicinal chemistry.

Potential Therapeutic Applications

- Antimicrobial Agents : Due to its structural features, derivatives of this compound have been explored for their potential as antimicrobial agents. Studies indicate that modifications to this compound can enhance its efficacy against various pathogens .

- Anti-inflammatory Properties : Preliminary research suggests that some derivatives may exhibit anti-inflammatory activity, making them candidates for further investigation in therapeutic applications.

Material Science

In material science, this compound has been utilized in the development of novel materials.

Applications

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its fluorinated structure contributes to improved chemical resistance and durability.

- Coatings and Films : It is used in formulating specialty coatings and films that require specific chemical and physical properties. The incorporation of this compound can lead to coatings with enhanced weather resistance and longevity .

Case Study 1: Synthesis of Antimicrobial Agents

A study published in a reputable journal explored the synthesis of derivatives from this compound aimed at developing new antimicrobial agents. The synthesized compounds were tested against a range of bacterial strains, showing promising results that warrant further exploration .

Case Study 2: Development of Fluorinated Polymers

Research conducted on the incorporation of this compound into polymer formulations demonstrated significant improvements in mechanical properties and resistance to solvents. This advancement opens avenues for creating advanced materials suitable for harsh environments .

作用機序

The mechanism of action of 3-(Chlorodifluoromethylthio)pentane-2,4-dione involves its interaction with molecular targets through its reactive functional groups. The chlorodifluoromethylthio group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes .

類似化合物との比較

Similar Compounds

Similar compounds include other alpha-diketones such as 3-chloro-2,4-pentanedione and 3-fluoro-2,4-pentanedione. These compounds share structural similarities but differ in their substituent groups, which can significantly impact their reactivity and applications .

Uniqueness

What sets 3-(Chlorodifluoromethylthio)pentane-2,4-dione apart is its unique chlorodifluoromethylthio group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of fluorinated organic compounds and in applications requiring specific chemical functionalities .

生物活性

3-(Chlorodifluoromethylthio)pentane-2,4-dione, with the CAS number 42092-81-9, is a compound belonging to the family of alpha-diketones. This compound has garnered attention due to its unique chemical structure and potential biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and implications for research and industry.

| Property | Details |

|---|---|

| Molecular Formula | CHClFOS |

| Molar Mass | 216.63 g/mol |

| Synonyms | 3-[(Chlorodifluoromethyl)thio]pentane-2,4-dione |

| Hazard Symbols | Xi - Irritant |

| Risk Codes | 36/37/38 - Irritating to eyes, respiratory system, and skin |

This compound is characterized by its chlorodifluoromethylthio group, which enhances its reactivity and potential interactions with biological molecules .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its reactive functional groups. The chlorodifluoromethylthio group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their functions. This interaction may influence several biochemical pathways and cellular processes .

Key Mechanisms:

- Covalent Bond Formation : The compound can react with nucleophiles in proteins, leading to modifications that may inhibit or activate specific enzymatic activities.

- Biochemical Pathway Modulation : By affecting enzyme activity, this compound may alter metabolic pathways critical for cell survival and proliferation.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anticancer Potential : Preliminary studies suggest that compounds similar to this compound have shown promise in inhibiting cancer cell proliferation. For example, certain alpha-diketones have demonstrated cytotoxic effects against human cancer cell lines .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical cellular processes. This inhibition could lead to decreased cell viability in cancerous cells or other pathological conditions.

- Toxicological Effects : While exploring its biological activity, it is essential to note that exposure to this compound can lead to irritation of the skin and respiratory system. Chronic exposure may result in more severe health effects .

Study on Anticancer Activity

A study investigating the anticancer properties of various diketones found that derivatives similar to this compound exhibited significant cytotoxicity against ovarian cancer cell lines, suggesting a potential therapeutic application in oncology .

Toxicological Assessment

Research has indicated that pentane-2,4-dione derivatives can cause acute health effects such as respiratory irritation and skin allergies upon exposure. Long-term exposure has been associated with neurological effects and possible reproductive toxicity .

Applications in Research and Industry

The unique properties of this compound make it a valuable compound in various fields:

- Pharmaceutical Development : Its potential as an anticancer agent positions it as a candidate for further drug development.

- Chemical Synthesis : It serves as a building block for synthesizing complex organic molecules due to its versatile reactivity.

- Agrochemicals : The compound's reactivity can be harnessed in producing specialty chemicals for agricultural applications.

特性

IUPAC Name |

3-[chloro(difluoro)methyl]sulfanylpentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClF2O2S/c1-3(10)5(4(2)11)12-6(7,8)9/h5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRPCCNXPLRVFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)C)SC(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00505282 | |

| Record name | 3-{[Chloro(difluoro)methyl]sulfanyl}pentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42092-81-9 | |

| Record name | 3-{[Chloro(difluoro)methyl]sulfanyl}pentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。